tert-Butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO3/c1-14(2,3)20-13(18)17(4)7-8-19-12-6-5-10(15)9-11(12)16/h5-6,9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVZBAAECJINDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
tert-Butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate, with the CAS number 1909309-40-5, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H19BrFNO3
- Molar Mass : 348.21 g/mol
- Structural Formula :
The presence of the bromine and fluorine substituents in the phenoxy group is significant for its biological activity, as these halogens can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Preliminary studies suggest that it may act on:
- Enzyme Inhibition : The compound has been shown to inhibit serine hydrolases, which are critical in various metabolic processes.
- Cell Proliferation : It has demonstrated potential in reducing cell viability in cancer cell lines by inducing apoptosis and inhibiting proliferation through multiple pathways, including AMPK and mTOR signaling.
Efficacy in Biological Assays
A series of assays have been conducted to evaluate the potency and selectivity of this compound:
| Assay Type | IC50 Value (µM) | Comments |
|---|---|---|
| ABHD3 Inhibition | 0.5 | High selectivity over other serine hydrolases |
| Anti-proliferative (Cancer Cell Lines) | 10 | Significant reduction in viability |
| Tyrosinase Inhibition | 4.39 | Comparable to standard inhibitors like kojic acid |
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
A study evaluated the effects of this compound on glioma cells. The results indicated that the compound effectively reduced cell viability through mechanisms independent of AMPK activation, suggesting multiple pathways were involved in its anti-cancer effects . -
Selectivity Profile :
Research using ABPP-SILAC (Activity-Based Protein Profiling with Stable Isotope Labeling) demonstrated that this compound selectively inhibited ABHD3 with minimal off-target effects, highlighting its potential as a therapeutic agent with reduced side effects . -
Comparative Analysis with Other Compounds :
When compared to other known inhibitors, this compound showed comparable efficacy but with distinct selectivity profiles that could be advantageous for drug development .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound is being investigated for its potential as a pharmaceutical agent. Its structure suggests it may have activity against specific biological targets, particularly in the treatment of diseases where modulation of the central nervous system is required. The presence of the bromo and fluoro substituents on the phenoxy group enhances its binding affinity to biological targets, making it a candidate for further drug development.
Case Study: CNS Disorders
Research has indicated that similar compounds can exhibit neuroprotective effects. For instance, studies on related carbamates have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. Future studies could explore the efficacy of tert-butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate in this context.
Agrochemicals
Pesticidal Applications
The compound's structural characteristics make it suitable for development as a pesticide or herbicide. The fluorine atom can enhance lipophilicity, potentially improving absorption and efficacy in plant systems. Research on similar compounds has demonstrated their effectiveness in controlling pests and weeds while minimizing environmental impact.
Case Study: Herbicide Development
In agricultural studies, compounds with similar functionalities have been shown to inhibit specific enzymes in target plants, leading to effective weed control without harming crops. This compound could be synthesized and tested for such applications, focusing on its selectivity and environmental safety.
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing polymers with enhanced properties. Its ability to participate in various chemical reactions allows for the creation of copolymers with tailored functionalities.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating similar carbamate structures into polymer matrices can improve thermal stability and mechanical properties. Future investigations could focus on developing new materials for applications in coatings or composites.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogous carbamates:
Key Structural and Functional Comparisons
Halogen Substitution Patterns: The 4-bromo-2-fluoro substitution in the target compound provides a balance of steric bulk and electronic effects. In contrast, 2-bromophenoxy () and 4-bromo-2,5-dimethylphenyl () analogs exhibit altered reactivity due to substituent positioning and additional methyl groups.
N-Methyl vs.
Linker Variations :
- Ethyl linkers (target compound, ) offer rigidity, while propyl () or cyclohexyl () linkers increase flexibility, affecting conformational stability in synthetic pathways.
Synthetic Strategies: Common methods include alkylation (e.g., tert-butyl (2-bromoethyl)carbamate in ), Boc protection (), and halogenation (). The target compound likely employs similar steps, such as coupling a 4-bromo-2-fluorophenol derivative with an N-methylcarbamate precursor.
Analytical Characterization :
- NMR (1H, 13C, 19F) and HRMS () are standard for verifying purity and structure. X-ray crystallography () confirms spatial arrangements in crystalline analogs.
Contradictions and Limitations
- Bioactivity Gaps : While highlights anti-Chagas activity for a structurally complex carbamate, the target compound’s pharmacological profile remains uncharacterized in the provided data.
- Synthetic Yields : Purity and yield variations (e.g., 42% in vs. 98% in ) suggest substituent-dependent challenges in carbamate synthesis.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing tert-Butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate with high purity?
- Methodology :
- Step 1 : Use tert-butyl carbamate as a protecting group for the amine functionality. The bromoethyl intermediate can be synthesized via nucleophilic substitution of 2-(4-bromo-2-fluorophenoxy)ethyl bromide with N-methylamine, followed by carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in THF) .
- Step 2 : Optimize reaction stoichiometry (1.2 equivalents of Boc₂O) and temperature (0–25°C) to minimize side reactions.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Protocol :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the tert-butyl group (δ ~1.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and carbamate carbonyl (δ ~155 ppm) .
- IR Spectroscopy : Confirm carbamate C=O stretching (1680–1720 cm⁻¹) and C-O-C ether vibrations (1200–1250 cm⁻¹).
- Mass Spectrometry : Use ESI-MS in positive ion mode to observe [M+Na]⁺ or [M+H]⁺ peaks. High-resolution MS (HRMS) ensures exact mass matching within 5 ppm error .
Q. How should researchers handle and store this compound to maintain stability?
- Guidelines :
- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture and strong acids/bases .
- Safety : Use PPE (nitrile gloves, lab coat) and work in a fume hood. In case of spills, adsorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What computational approaches predict the electronic effects of bromine and fluorine substituents on reactivity?
- Workflow :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model the molecule. Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Solvent Effects : Apply PCM models to simulate polar aprotic solvents (e.g., DMF). Fluorine’s electron-withdrawing effect lowers HOMO energy, enhancing resistance to oxidation, while bromine may facilitate SNAr reactions .
Q. How can crystallographic data for this compound be refined using SHELX software?
- Procedure :
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) on a single-crystal diffractometer. Index reflections with SHELXT and refine via SHELXL .
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Use the Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
- Experimental Design :
- Kinetic Studies : Monitor degradation via HPLC under varying pH (1–13) and temperatures (25–60°C).
- Degradation Pathways : Acidic conditions hydrolyze the carbamate to release CO₂ and tert-butanol, while basic conditions cleave the ether linkage. Use LC-MS to identify byproducts (e.g., 4-bromo-2-fluorophenol) .
Q. How does the steric bulk of the tert-butyl group influence conformational dynamics in solution?
- NMR Analysis :
- VT-NMR : Perform variable-temperature 1H NMR (25–80°C) in DMSO-d6. Observe coalescence of diastereotopic ethylenic protons to estimate rotational barriers (ΔG‡ ~12–15 kcal/mol) .
Data Contradictions and Validation
- Synthesis Yield Variability : Conflicting reports on Boc protection efficiency (60–85%) may arise from residual moisture. Validate via Karl Fischer titration and strict anhydrous conditions .
- Crystallographic Refinement : SHELX may struggle with disordered tert-butyl groups; compare with PLATON SQUEEZE to model electron density accurately .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
